N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide
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Overview
Description
“N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide” is a compound that contains a thiazole ring, which is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom . Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives involves various reactions. For instance, a novel group of selenourea bearing a thiazole ring was designed and synthesized by the nucleophilic addition reaction of (2-amino-4-(3- chlorophenyl) thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The 1H-NMR and 13C-NMR data provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Scientific Research Applications
Thiophene Analogues and Carcinogenicity Evaluation
A study investigated thiophene analogues, similar in structure to the requested compound, for potential carcinogenicity. The research synthesized and evaluated thiophene derivatives, including those with acetamide groups, assessing their activity in vitro through assays like the Salmonella reverse-mutation and cell-transformation assays. These evaluations aimed to understand the carcinogenic potential of compounds structurally related to known carcinogens, offering insights into the safety and biological activity of such molecules (Ashby et al., 1978).
Advanced Oxidation Processes (AOPs) for Acetaminophen Degradation
Research on the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) reviewed the generation of by-products and their biotoxicity, alongside proposed degradation pathways. This study is relevant due to the structural similarities and potential environmental impact of related acetamide compounds. The findings highlighted the importance of understanding the environmental fate and potential risks of pharmaceutical compounds and their derivatives (Qutob et al., 2022).
N-Acetylcysteine in Psychiatry
Another study explored the therapeutic evidence and potential mechanisms of action of N-acetylcysteine (NAC) in psychiatric disorders, illustrating the diverse applications of acetylated compounds in medical research. NAC's modulating effects on glutamatergic, neurotropic, and inflammatory pathways offer insights into the multifaceted roles such compounds can play beyond their traditional uses (Dean et al., 2011).
AMPA Receptor Agonists and Depression Treatment
Research highlighting the potential of AMPA receptor agonists for depression treatment emphasizes the expanding interest in targeting glutamatergic pathways for psychiatric conditions. This underscores the potential for structurally related compounds to influence central nervous system processes, offering new avenues for therapeutic intervention (Yang et al., 2012).
Repurposing Nitazoxanide in Treatment and Management of Various Diseases
A review on nitazoxanide, a compound with a nitrothiazole moiety, similar to the thiazolyl component in the requested compound, highlighted its broad-spectrum antiviral and antimicrobial activities. This illustrates how compounds with specific functional groups can have wide-ranging applications in infectious disease management, providing a template for exploring the utility of similar molecules in various biomedical contexts (Bharti et al., 2021).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets leading to their diverse biological activities .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound is described as a solid and is recommended to be stored at 28°c, suggesting certain stability characteristics .
Result of Action
Thiazole derivatives have been associated with various biological effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Future Directions
Thiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the design and development of different thiazole derivatives and their biological activity studies .
Properties
IUPAC Name |
N-[3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-10(18)16-8-2-3-11-4-6-12(7-5-11)13-9-19-14(15)17-13/h4-7,9H,2-3,8H2,1H3,(H2,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUJDBHDDBOOEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC1=CC=C(C=C1)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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